

2-Bromo-3-phenylpyrazine SMILES and InChIKey identifiers

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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyrazine

CAS No.: 2882-17-9

Cat. No.: B3050799

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Technical Monograph: 2-Bromo-3-phenylpyrazine[1]

Introduction & Chemical Identity

2-Bromo-3-phenylpyrazine is a halogenated heteroaromatic scaffold widely utilized in the synthesis of bioactive molecules, particularly kinase inhibitors and optoelectronic materials. Its structure features a pyrazine core (1,4-diazine) substituted at the ortho positions (C2 and C3) with a bromine atom and a phenyl ring, respectively. This specific substitution pattern renders the molecule highly valuable for diversity-oriented synthesis (DOS), as the bromine handle serves as a reactive site for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Digital Chemical Identifiers

In modern cheminformatics, unambiguous identification is critical for database integration, QSAR modeling, and supply chain verification. The following identifiers are the standard digital fingerprints for **2-Bromo-3-phenylpyrazine**.

Identifier Type	Value	Technical Note
Common Name	2-Bromo-3-phenylpyrazine	IUPAC compliant nomenclature.
CAS Number	11118004 (PubChem CID)	Note: Often indexed by internal catalog IDs in vendor databases.
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=NC=CN=C2Br</chem>	Encodes the aromatic connectivity.
Isomeric SMILES	<chem>c1ccc(cc1)-c2nc(ccn2)Br</chem>	Explicit aromaticity notation.
InChI String	InChI=1S/C10H7BrN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H	Layered chemical information (Formula/Connections/Hydrogens).
InChIKey	LYLYXRRWHBFUJU-UHFFFAOYSA-N	Hashed fixed-length version of InChI for database indexing.

Chemical Structure & Properties

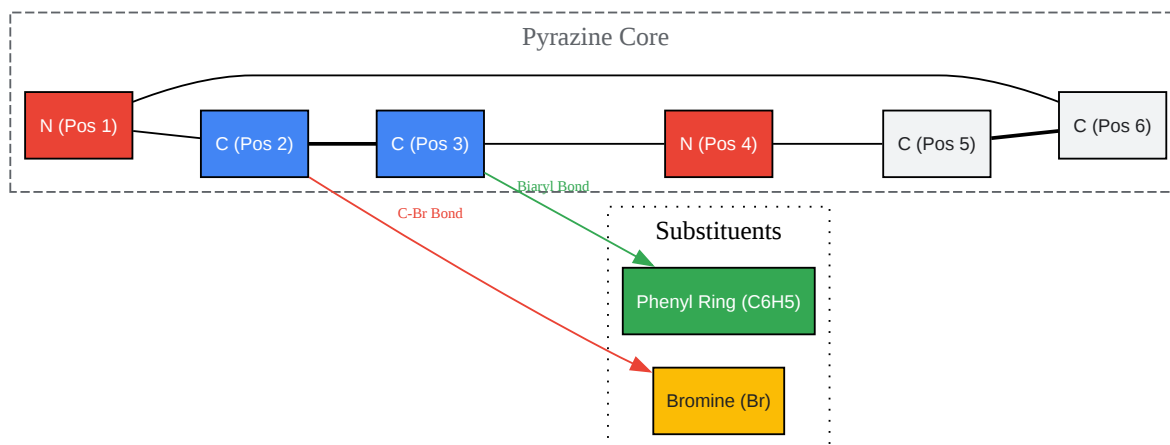
The pyrazine ring is electron-deficient, making the C-Br bond susceptible to oxidative addition by transition metals (Pd, Ni) but resistant to electrophilic aromatic substitution. The adjacent phenyl group provides steric bulk and conjugation, influencing the electronic properties of the pyrazine nitrogen atoms.

Physicochemical Data (Predicted & Experimental)

- Molecular Formula: $C_{10}H_7BrN_2$ [1]
- Molecular Weight: 235.08 g/mol [1]
- LogP (Predicted): ~2.5 (Lipophilic, suitable for CNS-active scaffolds)
- H-Bond Acceptors: 2 (Pyrazine nitrogens)
- H-Bond Donors: 0

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity logic encoded in the SMILES string, highlighting the critical C2-Br and C3-Phenyl relationship.



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Caption: Structural connectivity of **2-Bromo-3-phenylpyrazine** showing the pyrazine core numbering and substituent attachment points.

Synthesis & Production Protocols

The most robust synthetic route for **2-bromo-3-phenylpyrazine** is the regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromopyrazine. While 2,3-dibromopyrazine is symmetric, the first arylation breaks the symmetry. Statistical mono-coupling can be achieved by controlling stoichiometry and temperature.

Retrosynthetic Analysis

- Target: **2-Bromo-3-phenylpyrazine**[\[2\]](#)
- Precursors: 2,3-Dibromopyrazine + Phenylboronic acid

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Mechanism: Pd(0)-catalyzed cross-coupling (Oxidative Addition → Transmetallation → Reductive Elimination).[3]

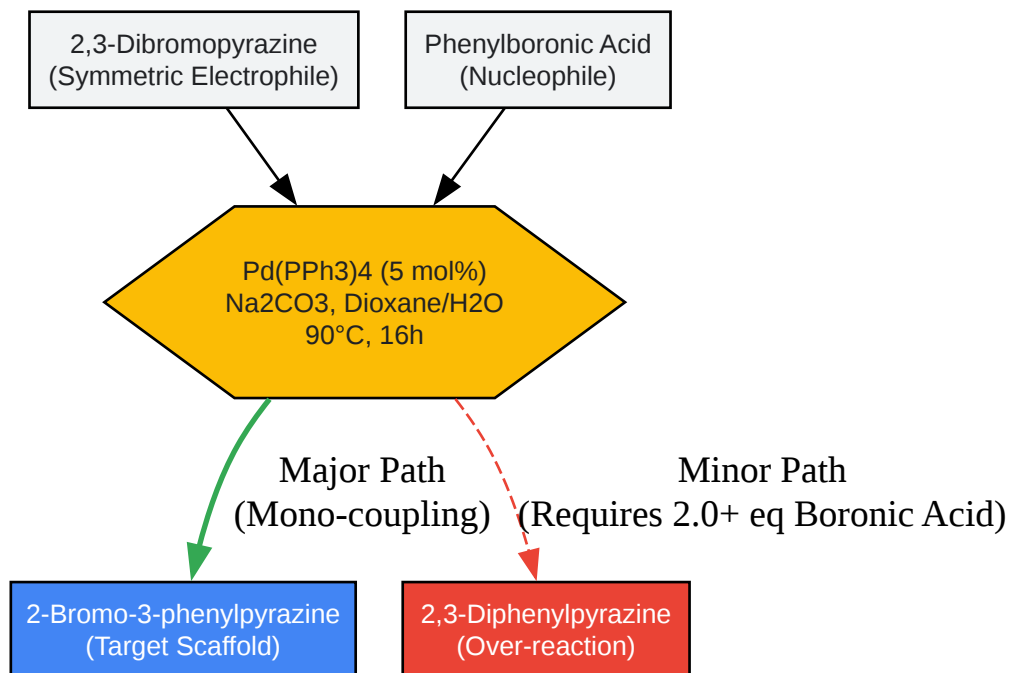
Experimental Protocol (Bench Scale)

Safety Note: Brominated pyrazines are potential irritants. Perform all operations in a fume hood.

- Reagents:
 - 2,3-Dibromopyrazine (1.0 equiv, 238 mg, 1.0 mmol)
 - Phenylboronic acid (1.05 equiv, 128 mg, 1.05 mmol)
 - Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 58 mg)
 - Sodium Carbonate (2.0 equiv, 212 mg)
 - Solvent System: 1,4-Dioxane/Water (4:1 v/v, 10 mL)
- Procedure:
 - Step 1: Degas the solvent mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
 - Step 2: Charge a reaction vial with 2,3-dibromopyrazine, phenylboronic acid, and Pd catalyst. Add the degassed solvent and base.
 - Step 3: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
 - Step 4: Upon completion, cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
 - Step 5: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
 - Step 6: Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). The mono-coupled product (**2-bromo-3-phenylpyrazine**) typically elutes

before the di-coupled byproduct.

Synthesis Workflow Diagram



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Caption: Regioselective synthesis of **2-bromo-3-phenylpyrazine** via Suzuki-Miyaura coupling.

Applications in Drug Discovery

2-Bromo-3-phenylpyrazine serves as a "linchpin" intermediate. The remaining bromine atom allows for the modular construction of trisubstituted pyrazines.

- Kinase Inhibitors: The pyrazine nitrogen atoms can function as hinge binders in the ATP-binding pocket of kinases. The phenyl group provides hydrophobic interactions, while the bromine can be replaced by solubilizing groups (e.g., piperazine, morpholine) via Buchwald-Hartwig amination.
- OLED Materials: Pyrazine derivatives are electron-deficient and are used as electron-transporting layers or ligands in Iridium complexes for phosphorescent OLEDs.

- Mycobacterium Tuberculosis: Pyrazine derivatives (analogs of Pyrazinamide) are actively screened for anti-tubercular activity.

References

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Sources

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